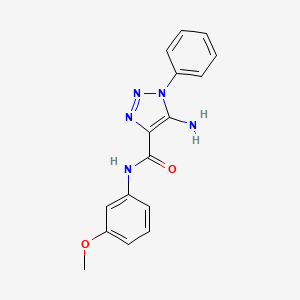
5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as AMPTA, is a chemical compound that has been found to exhibit potential therapeutic effects in various diseases. AMPTA belongs to the class of triazole compounds, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been proposed that 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide may exert its therapeutic effects by inhibiting the activity of certain enzymes or proteins involved in various disease processes. For example, 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit antibacterial activity by inhibiting the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential therapeutic effects in various diseases. 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its anti-cancer, anti-inflammatory, and anti-bacterial activities, making it a promising candidate for drug development. However, one of the limitations of using 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its toxicity. High doses of 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide have been found to exhibit cytotoxic effects in various cell lines, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to study its potential therapeutic effects in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, the development of more potent and less toxic derivatives of 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide may increase its therapeutic potential.
Synthesemethoden
5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized by reacting 3-methoxybenzoyl chloride with phenylhydrazine to obtain 3-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to obtain 5-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. Finally, the ester is hydrolyzed to obtain 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-9-5-6-11(10-13)18-16(22)14-15(17)21(20-19-14)12-7-3-2-4-8-12/h2-10H,17H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYYSVLEVBLVRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

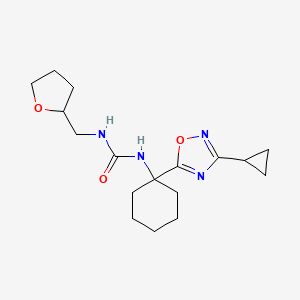


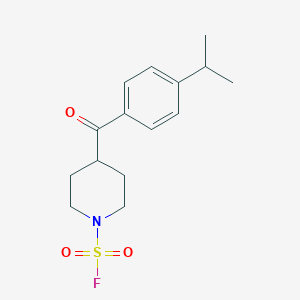
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate](/img/structure/B2396663.png)
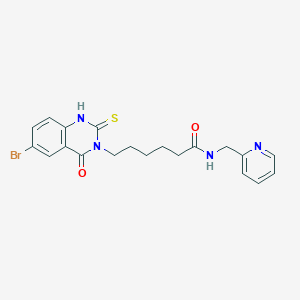
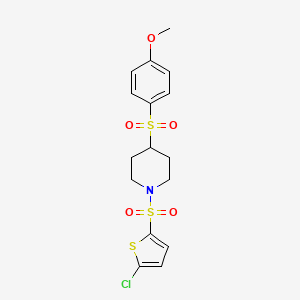
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2396668.png)
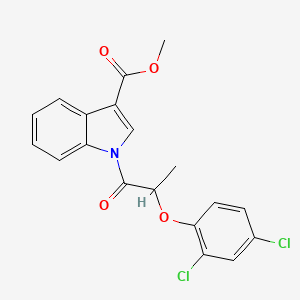
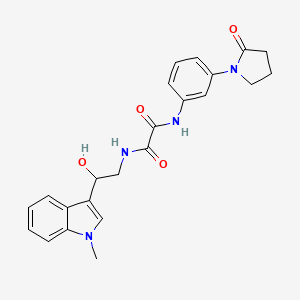



![1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2396675.png)